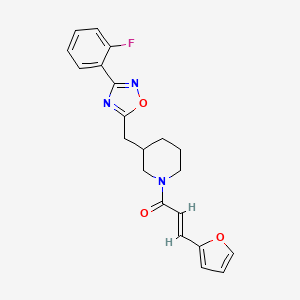![molecular formula C15H15F2N3O B3011171 4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine CAS No. 2327349-06-2](/img/structure/B3011171.png)
4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a fluorinated heterocyclic compound. Fluorinated compounds are of significant interest in the pharmaceutical and agrochemical industries due to their unique properties, such as increased metabolic stability and enhanced biological activity . This compound contains a piperidine ring, a pyrazole ring, and two fluorine atoms, making it a valuable molecule for various scientific applications.
Métodos De Preparación
The synthesis of 4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine typically involves the fluorination of pyrazole derivatives. One common method is the use of SelectfluorTM in acetonitrile under microwave conditions at 90°C for 15 minutes . This method allows for the selective introduction of fluorine atoms into the pyrazole ring. Industrial production methods may involve similar fluorination techniques, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it a valuable probe for studying biological systems, particularly in drug discovery and development.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application, but they often involve inhibition of enzymes or receptors involved in disease processes .
Comparación Con Compuestos Similares
4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine can be compared with other fluorinated pyrazole derivatives, such as:
4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic acid: This compound also contains a pyrazole ring and fluorine atoms but differs in its overall structure and applications.
Difluoromethylated pyrazole derivatives: These compounds have similar fluorinated pyrazole structures and are used in various pharmaceutical and agrochemical applications.
The uniqueness of this compound lies in its specific combination of a piperidine ring, a pyrazole ring, and two fluorine atoms, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c16-15(17)5-9-19(10-6-15)14(21)12-3-1-4-13(11-12)20-8-2-7-18-20/h1-4,7-8,11H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVLHKZNAZRZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B3011090.png)

![N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011092.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B3011094.png)

![methyl N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}carbamate](/img/structure/B3011096.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B3011097.png)
![2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3011100.png)



![5-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3011109.png)

